Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a compound that likely possesses unique chemical and physical properties due to its specific functional groups. Compounds with similar structures, such as ethyl thiadiazolylcarbamates and methyl thiophene carboxylates, have been extensively studied for their synthesis methods, molecular structures, and potential applications in various fields, excluding drug use and dosage information.
Synthesis Analysis
Synthesis of related compounds involves specific reactions, including the reaction of carbon(isothiocyanatidic) acid alkyl esters and sodium azide in aqueous solutions to yield high yields of thiatriazol-5-ylcarbamates (Klapötke & Sproll, 2010). This method could potentially be adapted for synthesizing Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate, considering the similarities in chemical structures.
Molecular Structure Analysis
Molecular structure analysis of similar compounds, such as Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals specific tautomeric forms and planarity in the molecular structure, providing insights into the stability and reactivity of these compounds (Karczmarzyk et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds often involve specific cyclization reactions and the formation of dimers through hydrogen bonding. For example, the cyclization of thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives showcases the complexity and versatility of reactions these compounds can undergo (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties of compounds similar to Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate can be deduced from their molecular structures. For instance, the planarity of the triazoline ring and the substituent's orientation impact the compound's physical state, solubility, and thermal stability. Analysis of compounds like Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate provides valuable data on these aspects (Karczmarzyk et al., 2012).
Scientific Research Applications
Synthesis and Characterization
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate, and related compounds, have been extensively studied for their synthesis, characterization, and potential applications in various fields. These compounds, including ethyl 1,2,3,4-thiatriazol-5-ylcarbamate derivatives, are synthesized with high yields through reactions involving corresponding carbon(isothiocyanatidic) acid, alkyl esters, and sodium azide in aqueous solutions. They are characterized using 1H, 13C, and 15N NMR, IR spectroscopy, and single-crystal X-ray diffraction, with their thermal stability assessed by differential scanning calorimetry (Klapötke & Sproll, 2010).
Chemical Reactivity and Properties
The reactivity and properties of acetylated derivatives, such as those formed from ethyl 3-amino-1H-pyrazole-4-carboxylate, have been explored through reactions with acetic anhydride leading to acetylated products. These reactions are conducted in various solvents to study the influence of solvent polarity on the outcomes. The acetylated products, which primarily involve nitrogen atoms in the ring, have been examined using HPLC, X-ray, FT-IR, 1H-NMR, 13C-NMR, and MS techniques to determine their structural and spectroscopic characteristics (Kusakiewicz-Dawid et al., 2007).
Fluorescent Behavior
Novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been synthesized, showing unique fluorescent behavior. These compounds, synthesized via 1,3-dipolar cycloaddition with high yield, exhibit dual emission properties in specific solvents, highlighting their potential in fluorescence-based applications (Kamalraj, Senthil, & Kannan, 2008).
Pharmacological Properties
Research has also delved into the pharmacological properties of similar compounds. For instance, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their effects on the central nervous system (CNS) in mice. This includes studying the behavioral and physiological responses to these compounds, providing insight into their potential therapeutic uses (Maliszewska-Guz et al., 2005).
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Evaluate its toxicity profile, especially if used in biological or environmental contexts.
- Handling Precautions : Proper protective measures during handling and storage.
- Environmental Impact : Assess its impact on ecosystems and water quality.
Future Directions
- Biological Studies : Investigate its potential as a bioactive compound (e.g., antimicrobial, antifungal, or antiproliferative).
- Medicinal Chemistry : Explore modifications to enhance its properties or develop derivatives.
- Environmental Applications : Assess its use in agriculture (pesticides, fungicides) or water treatment.
properties
IUPAC Name |
ethyl N-(4-acetyl-3-methyl-1,2-thiazol-5-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4-14-9(13)10-8-7(6(3)12)5(2)11-15-8/h4H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCAMRDRXRPOOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NS1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.